molecular formula C9H11NO B1362439 4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL CAS No. 20594-30-3

4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL

Cat. No. B1362439
CAS RN: 20594-30-3
M. Wt: 149.19 g/mol
InChI Key: HFLWTMZFPBSEFU-UHFFFAOYSA-N
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Description

“4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL” is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are related to the compound , has been achieved through the manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Chemical Reactions Analysis

The chemical reactions involving 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been studied . The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .

Scientific Research Applications

Applications in Pharmaceuticals

  • Antibiotic Production : This compound is utilized in the production of fourth-generation Cefpirome, an antibiotic. The acrolein route is a notable method for its preparation, yielding up to 87.4% efficiency, indicating its potential for large-scale pharmaceutical applications (Fu Chun, 2007).

Material Science and Organic Synthesis

  • Crystallography and Molecular Structure : Studies involving X-ray diffraction have been conducted on derivatives of this compound. These studies contribute to understanding the molecular structure and bonding characteristics, which are crucial in material science (D. V. Al’bov et al., 2004).
  • Novel Multicomponent Synthesis : Research has demonstrated the formation of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine via a multicomponent condensation process. This indicates its role in facilitating complex organic reactions and synthesis of novel heterocycles (I. V. Dyachenko et al., 2020).

Other Applications

  • Synthesis of Fused Polycyclic Compounds : There is research on the regioselective synthesis of polycyclic compounds involving 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-OL derivatives, showcasing its utility in complex organic syntheses (M. Nikpassand et al., 2010).
  • Catalytic Oxidation : The compound has been used in the catalytic oxidation of certain pyridine analogs, emphasizing its role in chemical transformations and synthesis (Lanhui Ren et al., 2015).

properties

IUPAC Name

4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-9(11)10-8-4-2-3-7(6)8/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLWTMZFPBSEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302431
Record name 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL

CAS RN

20594-30-3
Record name 20594-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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